molecular formula C4H5IN4O B1437459 2,6-Diamino-5-iodopyrimidin-4-ol CAS No. 79595-73-6

2,6-Diamino-5-iodopyrimidin-4-ol

Cat. No.: B1437459
CAS No.: 79595-73-6
M. Wt: 252.01 g/mol
InChI Key: WTOKUXALNIDDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-iodopyrimidin-4-ol is a chemical compound with the molecular formula C4H5IN4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of amino groups at positions 2 and 6, an iodine atom at position 5, and a hydroxyl group at position 4 on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-iodopyrimidin-4-ol typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 2,6-diaminopyrimidin-4-ol with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-iodopyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diamino-5-iodopyrimidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-iodopyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA replication and transcription processes. It may also interact with enzymes involved in nucleotide metabolism, thereby inhibiting their activity and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-iodopyrimidin-4-ol is unique due to the combination of amino, iodine, and hydroxyl groups on the pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2,4-diamino-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOKUXALNIDDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-5-iodopyrimidin-4-ol
Reactant of Route 2
2,6-Diamino-5-iodopyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2,6-Diamino-5-iodopyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2,6-Diamino-5-iodopyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
2,6-Diamino-5-iodopyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
2,6-Diamino-5-iodopyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.